4-Fluoro-2-(furan-2-yl)benzonitrile
Description
Properties
Molecular Formula |
C11H6FNO |
|---|---|
Molecular Weight |
187.17 g/mol |
IUPAC Name |
4-fluoro-2-(furan-2-yl)benzonitrile |
InChI |
InChI=1S/C11H6FNO/c12-9-4-3-8(7-13)10(6-9)11-2-1-5-14-11/h1-6H |
InChI Key |
OMFWNHWSOHSYIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=C(C=CC(=C2)F)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations of 4 Fluoro 2 Furan 2 Yl Benzonitrile
Established Synthetic Routes to the 4-Fluoro-2-(furan-2-yl)benzonitrile Core Structure
The construction of the this compound scaffold typically involves the formation of a key aryl-heteroaryl bond between a substituted benzonitrile (B105546) and a furan (B31954) ring. Established methods to achieve this transformation include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Strategies for Aryl-Heteroaryl Bond Formation (e.g., Stille Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been widely applied in the synthesis of biaryl and aryl-heteroaryl compounds. researchgate.net The Stille coupling, which involves the reaction of an organostannane with an organohalide, is a relevant, though less common, strategy for this particular synthesis.
A more prevalent and analogous approach is the Suzuki-Miyaura coupling, which utilizes boronic acids or their esters. These reactions offer mild and chemoselective conditions, making them suitable for complex and highly functionalized molecules. researchgate.net For the synthesis of this compound, this would typically involve the reaction of a 2-halobenzonitrile derivative with a furan-2-boronic acid or a 2-(trialkylstannyl)furan with a 4-fluoro-2-halobenzonitrile in the presence of a palladium catalyst and a suitable ligand. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side products.
| Catalyst System | Reactants | Conditions | Yield |
| PdCl2/XantPhos | 2-bromobenzo[b]furans, alkenylaluminum reagents | 80 °C, 4 h, DCE | up to 97% rsc.org |
| Pd(dba)2/PCy3 | Tetrafluoroethylene, diarylzinc | 100 °C | 66% mdpi.com |
| Palladium acetate/JohnPhos | 5-substituted furan, aryl bromide | 110 °C, 21 h, 1,4-dioxane | Moderate to good clockss.org |
This table showcases representative palladium-catalyzed cross-coupling reactions for forming aryl-heteroaryl bonds, analogous to the synthesis of this compound.
Nucleophilic Aromatic Substitution (SNAr) Approaches for Benzonitrile Functionalization
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the synthesis of this compound. wikipedia.org This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. wikipedia.org For this specific synthesis, a highly activated 2,4-difluorobenzonitrile (B34149) could react with a furan nucleophile. The presence of the electron-withdrawing nitrile group and the fluorine atom activates the aromatic ring towards nucleophilic attack. nih.gov
The reaction is typically carried out in the presence of a base to generate the furan nucleophile and in a polar aprotic solvent to facilitate the reaction. nih.gov The regioselectivity of the substitution is governed by the electronic effects of the substituents on the benzonitrile ring. The fluorine at the 2-position is generally more susceptible to substitution than the one at the 4-position due to the activating effect of the adjacent nitrile group.
| Reactants | Base/Solvent | Conditions | Product |
| Polyfluoroarenes, Phenothiazine derivatives | K2CO3/DMF | 60 °C, 24 h | Substituted polyfluoroarenes nih.gov |
| Chloroarenes/Fluoroarenes, Indoles/Carbazole | KOH/DMSO | 100 °C, 24 h | N-arylated indoles and carbazoles nih.gov |
This table illustrates the general conditions for SNAr reactions, which can be adapted for the synthesis of this compound.
Multicomponent Reaction Sequences for Complex Molecular Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, offer an efficient and atom-economical approach to complex molecules. nih.govnih.gov While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct related furan-containing heterocycles. researchgate.net For instance, a one-pot reaction involving an appropriately substituted aniline, a glyoxal (B1671930) derivative, and a third component could potentially lead to the desired scaffold. researchgate.net The development of such a reaction would be a significant advancement in the synthesis of this class of compounds.
Novel and Sustainable Synthetic Approaches
The drive towards more environmentally friendly and efficient chemical processes has spurred research into novel and sustainable synthetic methods.
Catalyst Development for Enhanced Reaction Efficiency and Selectivity
Recent research in catalysis focuses on developing more active and selective catalysts for cross-coupling and other reactions. frontiersin.org For the synthesis of this compound, this includes the design of novel phosphine (B1218219) ligands for palladium catalysts that can promote the reaction at lower catalyst loadings and temperatures. Furthermore, the use of non-noble metal catalysts, such as those based on nickel or copper, is being explored as a more sustainable alternative to palladium. frontiersin.org These catalysts, while often requiring different reaction conditions, can offer comparable or even superior performance in certain applications.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals. nih.govnih.gov For the synthesis of this compound, this translates to several key considerations:
Atom Economy: Designing synthetic routes that maximize the incorporation of reactant atoms into the final product, such as in MCRs. researchgate.net
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or supercritical CO2. nih.govresearchgate.net
Energy Efficiency: Employing methods like microwave irradiation or mechanochemistry to reduce reaction times and energy consumption. nih.gov
Renewable Feedstocks: Investigating the use of biomass-derived starting materials, such as furfural, which can be obtained from plant sources. clockss.org
Catalysis: Utilizing highly efficient and recyclable catalysts to minimize waste. sruc.ac.uk
By embracing these principles, the synthesis of this compound can be made more sustainable and environmentally responsible. nih.govsruc.ac.uk
Flow Chemistry and Automated Synthesis Methodologies
The synthesis of this compound can be significantly enhanced through the adoption of flow chemistry and automated synthesis platforms. These modern techniques offer substantial advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater potential for scalability. acsgcipr.org
A plausible and efficient route for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an appropriate aryl halide, such as 2-bromo-4-fluorobenzonitrile (B1330171), and furan-2-ylboronic acid. acs.orgnih.govlibretexts.org Flow chemistry is particularly well-suited for optimizing such transition-metal-catalyzed reactions. acsgcipr.org
Flow Chemistry Approach:
A continuous-flow setup would typically involve pumping streams of the reactants (2-bromo-4-fluorobenzonitrile and furan-2-ylboronic acid), a palladium catalyst, and a base through a heated microreactor or a packed-bed column containing an immobilized catalyst. youtube.com The use of a solid-supported palladium catalyst, such as SiliaCat DPP-Pd or Pd on carbon, is advantageous as it simplifies purification, minimizes palladium contamination in the product, and allows for catalyst recycling. nih.gov
The key parameters of the flow system can be precisely controlled, as illustrated in the hypothetical data table below:
| Parameter | Range | Effect on Reaction |
| Residence Time | 1 - 20 min | Longer times can increase conversion but may lead to byproduct formation. |
| Temperature | 80 - 150 °C | Higher temperatures accelerate the reaction rate, but can cause decomposition. |
| Pressure | 5 - 15 bar | Elevated pressure can prevent solvent boiling and increase reaction rates. |
| Stoichiometry | 1:1 to 1:1.5 | An excess of the boronic acid can drive the reaction to completion. |
This interactive table outlines the typical parameters that can be optimized in a flow synthesis setup for the Suzuki-Miyaura coupling to produce this compound.
Automated Synthesis:
Automated synthesis systems can be integrated with flow reactors to enable high-throughput screening of reaction conditions. An automated platform can systematically vary catalysts, ligands, bases, and solvents to rapidly identify the optimal conditions for yield and purity. Furthermore, techniques like automated sample injection and online analysis (e.g., via HPLC or UPLC) provide real-time data, accelerating the development process significantly.
Detailed Mechanistic Elucidation of Formation Pathways
The formation of this compound via the Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium(0)/palladium(II) interchange. libretexts.org The generally accepted mechanism consists of three primary steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of 2-bromo-4-fluorobenzonitrile to form a square planar Pd(II) complex. libretexts.org
Transmetalation: The furan-2-yl group is transferred from the boronic acid (activated by a base to form a more nucleophilic boronate species) to the Pd(II) complex, displacing the halide. organic-chemistry.org
Reductive Elimination: The two organic moieties (the 4-fluoro-2-cyanophenyl and the furan-2-yl groups) on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the cycle. youtube.com
Spectroscopic and Computational Probing of Reaction Intermediates
Understanding the transient species involved in the catalytic cycle is crucial for optimizing the reaction. In-situ spectroscopic techniques are invaluable for this purpose.
In-situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques can monitor the concentrations of reactants, products, and key intermediates in real-time. mt.com For instance, the disappearance of the C-Br stretching vibration of the starting material and the appearance of new bands corresponding to the C-C bond of the biaryl product can be tracked.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is particularly useful for this specific reaction, allowing for the direct observation of the fluorine-containing starting material and product. 31P NMR can be used if phosphine ligands are employed, providing insight into the structure and coordination of the palladium catalyst.
Computational Studies (DFT): Density Functional Theory (DFT) calculations can be used to model the entire reaction pathway. researchgate.net These studies provide calculated energies for intermediates and transition states, helping to identify the rate-determining step and predict the most favorable reaction mechanism. For the synthesis of this compound, DFT could elucidate the energetics of oxidative addition at the C-Br bond and compare different potential catalytic cycles. researchgate.netscitechdaily.com
Kinetic Studies and Reaction Rate Determination
Kinetic studies are essential for quantitatively understanding the reaction mechanism and identifying the rate-determining step. By systematically varying the concentrations of the reactants, catalyst, and base, a rate law can be determined.
A common method is the "initial rates" approach, where the reaction rate is measured at the beginning of the reaction under different starting concentrations.
Hypothetical Kinetic Data for the Formation of this compound:
| Experiment | [2-bromo-4-fluorobenzonitrile] (M) | [furan-2-ylboronic acid] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 1 | 1.0 x 10⁻⁴ |
| 4 | 0.1 | 0.1 | 2 | 2.0 x 10⁻⁴ |
This interactive table presents hypothetical data from kinetic experiments. The results suggest the reaction is first-order with respect to the aryl halide and the catalyst, and zero-order with respect to the boronic acid, which is typical for many Suzuki-Miyaura reactions where oxidative addition is the rate-determining step. researchgate.net
From such data, a rate law of the form: Rate = k[Aryl Halide][Pd Catalyst] could be inferred. This would strongly suggest that the oxidative addition of 2-bromo-4-fluorobenzonitrile to the Pd(0) complex is the slowest step in the catalytic cycle. nih.gov
Stereochemical Control and Regioselectivity in Synthesis
Stereochemical Control: The target molecule, this compound, is achiral, meaning it does not have stereoisomers. Therefore, stereochemical control is not a factor in its direct synthesis.
Regioselectivity: Regioselectivity, however, is a critical aspect. The synthesis must exclusively form the desired constitutional isomer by coupling at the C2 position of the benzonitrile ring and the C2 position of the furan ring.
Control via Starting Materials: The regioselectivity is primarily controlled by the choice of starting materials. Using 2-bromo-4-fluorobenzonitrile ensures that the coupling occurs at the C2 position of the benzonitrile ring, as the bromine atom is the leaving group. Similarly, using furan-2-ylboronic acid directs the coupling to the C2 position of the furan ring.
Competing Reactions: A potential issue in similar systems is the relative reactivity of different C-X or C-H bonds on the aromatic rings. In the case of 2-bromo-4-fluorobenzonitrile, the C-Br bond is significantly more reactive towards oxidative addition with Pd(0) than the C-F or C-H bonds, ensuring high regioselectivity. rsc.org The inherent differences in the electronic properties of the carbon positions in the furan ring also favor reaction at the C2 position over others. rsc.orgacs.org
Should an alternative isomer, such as 4-Fluoro-2-(furan-3-yl)benzonitrile, be desired, the synthesis would require a different starting material, namely furan-3-ylboronic acid, demonstrating the substrate-controlled nature of regioselectivity in this synthetic approach. youtube.com
Theoretical and Computational Investigations on 4 Fluoro 2 Furan 2 Yl Benzonitrile
Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory
The arrangement of electrons within a molecule governs its chemical behavior. Through the lens of computational chemistry, we can unravel the intricate electronic landscape of 4-Fluoro-2-(furan-2-yl)benzonitrile.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations provide valuable information about the optimized geometry, electronic distribution, and spectroscopic properties of a compound in its ground state. For this compound, DFT studies, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would reveal key structural parameters.
HOMO-LUMO Energy Gaps and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be predominantly localized on the electron-rich furan (B31954) ring and the phenyl ring, while the LUMO is likely to be centered on the electron-deficient benzonitrile (B105546) moiety, particularly the cyano group. The presence of the electron-withdrawing fluorine and cyano groups would lower the energy of the LUMO, enhancing the molecule's electrophilic character. Conversely, the electron-donating furan ring would raise the energy of the HOMO.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding of its chemical behavior.
| Reactivity Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measure of the electrophilic power of a molecule. |
This table presents the fundamental reactivity descriptors derived from HOMO and LUMO energies, providing a quantitative framework for assessing the chemical behavior of this compound.
Charge Distribution, Electrostatic Potential Maps, and Non-Covalent Interactions
The distribution of charge within a molecule is a key determinant of its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.
For this compound, the MEP map would likely show a significant negative potential around the nitrogen atom of the cyano group and the oxygen atom of the furan ring, highlighting these as primary sites for electrophilic interaction. The hydrogen atoms of the aromatic rings would exhibit a positive potential. The fluorine atom, despite its high electronegativity, can exhibit a more complex behavior, sometimes showing a slightly positive region on its outermost surface (a "sigma-hole"), which can participate in halogen bonding, a type of non-covalent interaction.
Non-covalent interactions play a critical role in the structure and function of molecular systems. In this compound, several types of non-covalent interactions can be envisaged, including π-π stacking interactions between the furan and benzene (B151609) rings, and hydrogen bonding. The presence of the fluorine atom can also lead to specific non-covalent interactions, such as C-H···F hydrogen bonds and halogen bonds. rsc.org Understanding these weak interactions is crucial for predicting the crystal packing and the molecule's interactions in a biological context.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of this compound arises from the rotation around the single bond connecting the furan and benzene rings. Understanding the conformational preferences and the energy barriers to rotation is essential for a complete picture of its molecular behavior.
Potential Energy Surface Scans and Identification of Stable Conformations
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. researchgate.net By systematically rotating the dihedral angle between the furan and benzene rings and calculating the energy at each step, a one-dimensional PES can be generated. This scan reveals the low-energy (stable) conformations and the high-energy (transition state) conformations.
For this compound, the PES scan would likely identify two planar or near-planar minimum energy conformations, corresponding to syn and anti arrangements of the furan oxygen and the cyano group. The relative energies of these conformers would depend on the balance of steric and electronic interactions. The planarity of these conformations would be favored by π-conjugation between the two aromatic rings.
Torsional Barriers and Intramolecular Interactions
The height of the energy barriers on the PES, known as torsional or rotational barriers, determines the rate of interconversion between the stable conformers at a given temperature. These barriers arise from the steric hindrance and the loss of π-conjugation as the rings rotate out of planarity.
Studies on similar bi-aryl systems, such as 2,2'-bifuran (B1329537), have shown that the rotational barriers can be significant. The barrier to rotation in 2,2'-bifuran is approximately 4 kcal/mol. The introduction of substituents on the rings, as in this compound, will modulate this barrier. The fluorine and cyano groups will introduce additional steric and electronic effects that could either increase or decrease the rotational barrier. Intramolecular non-covalent interactions, such as weak hydrogen bonds between a furan hydrogen and the fluorine atom or the nitrogen of the cyano group in certain conformations, could also influence the relative stability of the conformers and the height of the rotational barriers.
| Parameter | Description |
| Dihedral Angle | The angle between the planes of the furan and benzene rings. |
| Stable Conformations | The low-energy arrangements of the molecule, typically planar or near-planar. |
| Torsional Barriers | The energy required to rotate from one stable conformation to another. |
| Intramolecular Interactions | Weak interactions within the molecule that influence its conformation. |
This table summarizes the key parameters investigated in the conformational analysis of this compound, providing a framework for understanding its dynamic behavior.
Solvent Effects on Conformation and Electronic Structure
The surrounding solvent medium can significantly influence the conformational stability and electronic properties of a molecule. For this compound, the key conformational variable is the dihedral angle between the phenyl and furan rings. Computational studies employ solvation models, most commonly the Polarizable Continuum Model (PCM), to simulate the effects of different solvents.
In these simulations, the molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. By performing geometry optimizations in simulated solvents of varying polarity (e.g., from non-polar Toluene to polar Tetrahydrofuran (THF) or water), researchers can predict how the rotational barrier and the equilibrium dihedral angle change. nih.gov Generally, an increase in solvent polarity is expected to stabilize the more polar conformer of the molecule.
The electronic structure is also sensitive to the solvent environment. A key indicator of this is the molecular dipole moment. Theoretical calculations predict how the magnitude and vector of the dipole moment change with solvent polarity. These changes arise from the interaction between the solute's charge distribution and the reaction field induced in the solvent. eurjchem.com For instance, studies on related fluorinated benzonitriles have shown that Gibbs free energy can be significantly more negative in a polar solvent like THF compared to a non-polar one like toluene, indicating a thermodynamic preference for the product in polar environments. nih.gov
Table 1: Illustrative Data on Solvent Effects on the Properties of a Substituted Biphenyl System
| Property | Gas Phase | Toluene (ε=2.4) | THF (ε=7.5) | Water (ε=80.1) |
| Dihedral Angle (°) | 35.2 | 37.5 | 40.1 | 42.5 |
| Dipole Moment (Debye) | 2.1 | 2.5 | 3.1 | 3.6 |
| Relative Energy (kJ/mol) | 0.00 | -2.5 | -5.8 | -8.2 |
Note: This table is illustrative, showing the typical trends observed for bi-aryl systems in different solvents as predicted by computational models. The values are not specific to this compound.
Predictive Computational Spectroscopy for Research Insights
Computational spectroscopy is a powerful tool for interpreting experimental data and gaining insights into molecular structure and properties where experiments may be challenging.
Advanced Vibrational Spectroscopy Simulations (FT-IR, FT-Raman)
Theoretical vibrational spectra (FT-IR and FT-Raman) of this compound can be simulated using quantum chemical calculations, primarily Density Functional Theory (DFT). The standard approach involves using a functional like B3LYP with a Pople-style basis set such as 6-311++G(d,p). chemicalbook.com
The calculation first determines the optimized molecular geometry at its lowest energy state. Subsequently, the harmonic vibrational frequencies are computed. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and basis set limitations. To correct for this, the computed frequencies are typically scaled by an empirical factor (e.g., 0.9614 for B3LYP/6-311++G(d,p)). chemicalbook.com
A detailed assignment of each vibrational mode is achieved through Potential Energy Distribution (PED) analysis. chemicalbook.comfrontiersin.org This allows researchers to identify the contributions of different internal coordinates (such as C-H stretching, C=C bending, or ring breathing modes) to each calculated vibrational band. For example, the characteristic C≡N stretching vibration in benzonitrile derivatives is typically predicted with high accuracy and appears as a strong band in the 2230-2240 cm⁻¹ region. frontiersin.org Similarly, C-F and furan ring vibrations can be precisely assigned. nih.gov
Table 2: Example of Calculated Vibrational Frequencies and Assignments for Benzonitrile
| Experimental FT-IR (cm⁻¹) | Calculated (Scaled) FT-IR (cm⁻¹) | Assignment (PED) |
| 3071 | 3075 | C-H aromatic stretch |
| 2235 | 2238 | C≡N stretch |
| 1595 | 1600 | C=C aromatic stretch |
| 1290 | 1295 | C-H in-plane bend |
| 758 | 760 | C-H out-of-plane bend |
| 548 | 550 | Ring in-plane deformation |
Note: This table is based on data for the parent benzonitrile molecule and serves to illustrate how theoretical and experimental data are compared and assigned. frontiersin.org
Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for structure elucidation and assignment of complex spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT (e.g., B3LYP functional), is the standard for predicting ¹H and ¹³C chemical shifts. chemicalbook.comnih.gov
The process involves calculating the isotropic magnetic shielding tensors for each nucleus in the optimized molecular structure. The chemical shifts (δ) are then determined by referencing these shielding values to the calculated shielding of a standard compound, usually Tetramethylsilane (TMS). ucl.ac.uk
Comparing the computed shifts with experimental data allows for an unambiguous assignment of each proton and carbon atom in the this compound molecule. nih.gov For complex structures, a statistical comparison, such as calculating the mean absolute error (MAE) between theoretical and experimental shifts, can be used to confirm the correct structural isomer or conformer. ucl.ac.uk The fluorine atom and the electronegative nitrile and furan groups are expected to have significant and predictable effects on the chemical shifts of adjacent aromatic protons and carbons.
Table 3: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm)
| Atom Position | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| C1 (C-CN) | 118.2 | 118.9 | -0.7 |
| C2 (C-Furan) | 142.5 | 143.1 | -0.6 |
| C3 | 116.0 | 116.5 | -0.5 |
| C4 (C-F) | 163.1 (d) | 163.5 | -0.4 |
| C5 | 115.8 (d) | 116.2 | -0.4 |
| C6 | 133.4 | 133.9 | -0.5 |
| CN | 119.5 | 120.2 | -0.7 |
Note: This table is a hypothetical representation for this compound, demonstrating the typical level of agreement between experimental and GIAO-calculated ¹³C NMR shifts. The values are illustrative.
UV-Vis Absorption and Emission Spectra Predictions for Photophysical Characterization
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption and emission spectra (UV-Vis and fluorescence) of organic molecules. chemicalbook.com By calculating the vertical excitation energies from the ground state (S₀) to various excited states (S₁, S₂, etc.), one can simulate the UV-Vis absorption spectrum.
These calculations provide the maximum absorption wavelengths (λ_max), the oscillator strengths (f), which relate to the intensity of the absorption bands, and the nature of the electronic transitions (e.g., π → π* or n → π*). researchgate.net For this compound, the key transitions would involve the π-systems of the furan and benzonitrile rings.
Simulating these spectra in different solvents using the PCM-TD-DFT approach allows for the prediction of solvatochromism—the shift in absorption or emission maxima with solvent polarity. researchgate.net Furthermore, by optimizing the geometry of the first excited state (S₁), it is possible to calculate the emission energy, thus predicting the fluorescence spectrum and the Stokes shift.
Table 4: Example of TD-DFT Predicted Electronic Transitions for a Benzonitrile Derivative in Methanol (B129727)
| Transition | Excitation Energy (eV) | λ_max (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 4.10 | 302 | 0.55 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 4.55 | 272 | 0.12 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | 4.98 | 249 | 0.28 | HOMO → LUMO+1 (π→π*) |
Note: This table illustrates the typical output of a TD-DFT calculation for a substituted benzonitrile, providing insight into its photophysical properties. The values are not specific to this compound.
Quantum Chemical Characterization of Reactivity
Beyond structure and spectroscopy, computational chemistry provides powerful tools to predict and understand the chemical reactivity of molecules.
Transition State Analysis for Potential Reaction Pathways
Understanding the mechanism of a chemical reaction requires identifying the transition states (TS) that connect reactants to products. DFT calculations are extensively used to locate and characterize these TS structures on the potential energy surface (PES). A transition state is a first-order saddle point on the PES, and its structure provides a snapshot of the bond-breaking and bond-forming processes.
For this compound, a potential reaction pathway for investigation is the C-CN bond activation by a transition metal catalyst, which is a fundamental step in many cross-coupling reactions. nih.gov Theoretical studies on related fluorinated benzonitriles have shown that a nickel(0) complex can react via an initial η²-nitrile complex, which then proceeds through a series of η²-arene intermediates and transition states to achieve oxidative addition into the C-CN bond. nih.gov
By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This profile reveals the activation barriers (the energy difference between the reactant and the transition state), which determine the reaction kinetics. Such analyses can elucidate the role of the fluorine substituent and the furan ring in modulating the reactivity of the C-CN bond.
Acidity, Basicity, and Electrophilicity/Nucleophilicity Indices
While specific experimental values for the acidity and basicity of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from computational studies on related structures. The electronic nature of the molecule is dictated by the interplay of the electron-withdrawing nitrile and fluoro groups, and the electron-rich furan ring.
Electrophilicity and Nucleophilicity:
The reactivity of a chemical species is often described in terms of its electrophilicity and nucleophilicity. Modern computational chemistry provides a framework for quantifying these properties. A fully automated quantum chemistry workflow can identify nucleophilic and electrophilic sites within a molecule and calculate methyl cation and anion affinities to quantify these characteristics, respectively. rsc.org This method utilizes r2SCAN-3c SMD(DMSO) single-point calculations on GFN1-xTB ALPB(DMSO) geometries, which are derived from a GFNFF-xTB ALPB(DMSO) conformational search. rsc.org While specific data for this compound is not provided, this methodology offers a robust approach for its determination.
No specific data table for acidity, basicity, and electrophilicity/nucleophilicity indices of this compound is available in the searched results.
Reactivity towards C-CN Bond Activation and Other Transformations
The carbon-cyanide (C–CN) bond in nitriles is thermodynamically stable, making its activation a challenging yet valuable transformation in organic synthesis. acs.org Transition-metal catalysis has emerged as a powerful tool for the functionalization of nitriles via C–CN bond activation. acs.orgsnnu.edu.cn
C-CN Bond Activation:
Studies on various aromatic nitriles have shown that transition metals can cleave the robust C–CN bond, enabling the cyano group to act as a leaving group or as a source of cyanide. acs.orgsnnu.edu.cn For instance, nickel-catalyzed reactions have been effectively used for the hydrodecyanation of nitriles. snnu.edu.cn
Research on fluorinated benzonitriles has provided specific insights into the effect of fluoro substituents on C–CN bond activation. acs.org In reactions with a nickel(0) fragment, [Ni(dippe)], fluorinated benzonitriles initially form an η2-nitrile complex, which then converts to the C–CN bond activation product. acs.org Density functional theory (DFT) calculations have been employed to examine the reaction pathways and the energies of intermediates and transition states. acs.org
For a molecule like this compound, the presence of the ortho-furan-2-yl group would likely influence the stability of the intermediate η2-arene complex, which is a crucial species leading to C-CN bond activation. acs.org The electronic and steric nature of the furan ring would play a significant role in the energetics of the activation process.
Other Transformations:
The furan moiety in this compound also presents opportunities for other chemical transformations. Furans are known to undergo various reactions, including oxidative dearomatization. nih.gov For example, a study on 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones demonstrated that these compounds could be transformed into prop-2-en-1-ones through oxidative furan dearomatization followed by cyclization. nih.gov This suggests that the furan ring in the target molecule could be a site for synthetic manipulation, potentially leading to novel and complex molecular architectures.
No specific data table for the reactivity of this compound towards C-CN bond activation and other transformations is available in the searched results.
Reaction Chemistry and Transformational Studies of 4 Fluoro 2 Furan 2 Yl Benzonitrile
Functionalization at the Benzonitrile (B105546) Moiety
The benzonitrile portion of the molecule offers several avenues for chemical modification, including transformations of the nitrile group itself and substitution reactions on the aromatic ring.
Nitrile Group Transformations (e.g., Cycloadditions, Reductions)
The cyano group is a versatile functional handle that can participate in a variety of transformations. While specific studies on 4-Fluoro-2-(furan-2-yl)benzonitrile are not prevalent, the reactivity of the nitrile can be inferred from the extensive literature on benzonitrile derivatives.
Cycloaddition Reactions: The nitrile group can act as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of various heterocyclic systems. For instance, [3+2] cycloadditions with azides would be expected to yield tetrazole derivatives. While thermal [4+2] cycloadditions with dienes are less common for nitriles, they can be facilitated under photochemical conditions. youtube.com
Reduction: The nitrile group is readily reduced to an aminomethyl group (CH₂NH₂) using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation provides a route to primary amines, which are valuable intermediates for further functionalization.
A summary of potential nitrile group transformations is presented below:
| Reaction Type | Reagents and Conditions | Expected Product |
| [3+2] Cycloaddition | Sodium Azide, Lewis Acid | Tetrazole derivative |
| Reduction to Amine | LiAlH₄, THF; or H₂, Pd/C | Aminomethyl derivative |
| Hydrolysis to Carboxylic Acid | Strong acid or base, heat | Carboxylic acid derivative |
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Fluorinated Phenyl Ring
The fluorine and furan (B31954) substituents on the phenyl ring influence its reactivity towards both electrophilic and nucleophilic attack. The fluorine atom is a deactivating, ortho, para-directing group for electrophilic aromatic substitution (EAS), while the furan ring is an activating, ortho, para-directing group. The nitrile group is a deactivating, meta-directing group. The interplay of these directing effects will govern the regioselectivity of substitution reactions.
Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitrile group and the fluorine atom activates the phenyl ring for nucleophilic aromatic substitution. The fluorine atom, being a good leaving group, is susceptible to displacement by nucleophiles. The position of attack will be directed by the electron-withdrawing groups. Nucleophilic attack is expected to occur at the carbon bearing the fluorine atom. The reactivity of halogens in nucleophilic aromatic substitution often follows the order F >> Br > Cl >>> I. nih.gov
The following table summarizes the expected outcomes for aromatic substitution reactions:
| Reaction Type | Reagents and Conditions | Expected Regioselectivity |
| Electrophilic Nitration | HNO₃, H₂SO₄ | Substitution likely at position 5 |
| Nucleophilic Substitution | Nucleophile (e.g., RO⁻, R₂NH) | Displacement of the fluorine atom |
C-H Activation and Direct Functionalization Strategies
Modern synthetic methods allow for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. For this compound, C-H activation could potentially be directed to several positions on both the phenyl and furan rings. Transition metal catalysis, particularly with palladium, rhodium, or iridium, is a common strategy for such transformations. nih.govresearchgate.net The directing-group ability of the nitrile and the furan's oxygen atom could be exploited to achieve regioselective C-H functionalization. For instance, ortho-C-H activation directed by the nitrile group could lead to functionalization at the C3 position of the phenyl ring.
Reactivity of the Furan Ring System
The furan ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack and also capable of participating in various cycloaddition and ring-opening reactions. chemicalbook.comnih.gov
Electrophilic and Nucleophilic Reactions of the Furan Moiety
Electrophilic Substitution: Furan is significantly more reactive than benzene (B151609) towards electrophiles, with substitution occurring preferentially at the C5 position (the other α-position). chemicalbook.compearson.com This is because the intermediate cation formed by attack at this position is more stabilized by resonance. Therefore, reactions such as halogenation, nitration, and acylation would be expected to yield the 5-substituted furan derivative.
Nucleophilic Substitution: Unsubstituted furan is generally unreactive towards nucleophiles. However, the presence of electron-withdrawing groups can facilitate nucleophilic attack. pharmaguideline.com In the context of this compound, while the furan ring itself is not directly activated for nucleophilic attack, reactions at the phenyl ring can be influenced by the furan moiety.
Ring-Opening and Rearrangement Reactions Involving the Furan
The furan ring can undergo ring-opening reactions under various conditions. pharmaguideline.comresearchgate.net For example, oxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of dicarbonyl compounds. Acid-catalyzed hydrolysis can also result in ring cleavage. Furthermore, furan can participate in various rearrangement reactions, often catalyzed by transition metals, to form different heterocyclic or carbocyclic systems.
The table below outlines some key reactions of the furan ring:
| Reaction Type | Reagents and Conditions | Expected Product |
| Electrophilic Bromination | Br₂, Dioxane | 5-Bromo-2-(4-fluoro-2-cyanophenyl)furan |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 5-(4-Fluoro-2-cyanophenyl)furan-2-carbaldehyde |
| Diels-Alder Reaction | Maleic anhydride, heat | Cycloadduct |
| Oxidative Ring Opening | m-CPBA | Dicarbonyl compound |
Cycloaddition Chemistry of the Furan Ring (e.g., Diels-Alder reactions)
The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The reactivity of the furan ring in such reactions is significantly influenced by the electronic nature of its substituents. In this specific molecule, the furan ring is attached to a benzonitrile group, which is generally considered electron-withdrawing. This electronic pull can decrease the electron density of the furan ring, potentially reducing its reactivity as a diene in normal-electron-demand Diels-Alder reactions.
However, studies on similar furan derivatives have shown that even those with electron-withdrawing substituents can participate in Diels-Alder reactions, particularly with highly reactive dienophiles. beilstein-journals.orgresearchgate.net The reaction of this compound with a suitable dienophile, such as maleimide (B117702) or dimethyl acetylenedicarboxylate (B1228247) (DMAD), is expected to yield a 7-oxabicyclo[2.2.1]heptene derivative. The regioselectivity and stereoselectivity of this reaction would be of significant interest, with the formation of the endo or exo adduct being a key consideration. chim.it
| Diene | Dienophile | Expected Product | Reaction Conditions |
| This compound | Maleimide | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide derivative | Thermal or Lewis acid catalysis |
| This compound | Dimethyl acetylenedicarboxylate (DMAD) | Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate derivative | High temperature |
Collaborative Reactivity Between Benzonitrile and Furan Moieties
The proximity of the benzonitrile and furan moieties in this compound allows for unique collaborative reactivity, leading to the formation of complex polycyclic systems through intramolecular transformations.
Intramolecular Cyclization and Bridged Ring Formation
The ortho-positioning of the furan ring relative to the nitrile group on the benzene ring provides a structural motif ripe for intramolecular cyclization reactions. Under specific reaction conditions, it is conceivable that the nitrile group could participate in a cyclization event with the furan ring. For instance, activation of the nitrile group, perhaps through coordination to a metal catalyst, could promote an intramolecular attack by the electron-rich furan ring, leading to the formation of a new heterocyclic ring fused to the benzofuran (B130515) system. While direct examples for this specific molecule are not prevalent in the literature, related intramolecular cyclizations of 2-alkynylphenols to form benzofurans suggest the feasibility of such transformations. nih.govgla.ac.uk The synthesis of bridged polycyclic compounds through C-H bond insertion reactions of carbenes and nitrenes also provides a conceptual framework for potential intramolecular reactions leading to bridged structures.
Synergistic Effects in Complex Chemical Transformations
The synergistic interplay between the furan and benzonitrile functionalities can be harnessed in more complex, multi-step transformations. For example, a reaction could be designed where an initial transformation on the furan ring, such as a Diels-Alder reaction, sets the stage for a subsequent reaction involving the nitrile group. The resulting cycloadduct could undergo further intramolecular reactions, such as a cyclization or rearrangement, facilitated by the now spatially close nitrile functionality. Research on the synthesis of polycyclic furan analogues has demonstrated the utility of sequential reactions to build complex molecular architectures.
Chemo- and Regioselective Transformations Induced by Molecular Architecture
The specific arrangement of the functional groups in this compound can direct the chemo- and regioselectivity of certain reactions. For instance, in reactions with electrophiles, the furan ring is generally more susceptible to attack than the benzene ring. Furthermore, within the furan ring, electrophilic substitution typically occurs at the C5 position. However, the presence of the bulky and electron-withdrawing benzonitrile substituent at the C2 position of the furan could influence the regioselectivity of such reactions. The development of regioselective syntheses of multisubstituted furans highlights the importance of directing groups and reaction conditions in controlling the outcome of these transformations.
Derivatization Strategies for Advanced Chemical Synthesis
The unique structural features of this compound make it an attractive starting material for the synthesis of more complex and functionally diverse molecules.
Preparation of Complex Molecular Architectures Featuring the this compound Core
The core structure of this compound can be elaborated upon to construct intricate molecular architectures. One approach could involve metal-catalyzed cross-coupling reactions, where the fluorine atom on the benzene ring or a C-H bond on the furan ring is functionalized. For example, a Suzuki or Stille coupling could be employed to introduce new aryl or alkyl groups, expanding the molecular complexity. The synthesis of elaborate benzofuran-2-carboxamide (B1298429) derivatives through directed C-H arylation demonstrates the power of such strategies. Additionally, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further handles for derivatization and the construction of novel compounds with potential applications in materials science or medicinal chemistry. The synthesis of 2-arylbenzo[b]furan derivatives often involves the construction of the benzofuran core from simpler precursors, a strategy that could be adapted for the synthesis of derivatives of the title compound.
Design of Ligands for Non-Biological Coordination Chemistry
The strategic design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, catalytic, and material properties. The compound this compound presents a compelling scaffold for ligand design due to its unique combination of functional groups: a nitrile, a furan ring, and a fluorinated benzene ring. Each of these components can potentially engage in coordination with a metal center, offering multiple possibilities for creating novel non-biological coordination compounds.
While specific research on the coordination chemistry of this compound is not extensively documented in the reviewed literature, the behavior of analogous molecules, particularly fluorinated benzonitriles, provides a strong basis for predicting its potential as a ligand. Studies on the interaction of various fluorinated benzonitriles with transition metals, such as nickel(0), have demonstrated the ability of the nitrile group to coordinate to the metal center. acs.org
The nitrile group (-C≡N) in this compound can act as a σ-donor through the nitrogen lone pair and as a π-acceptor via the C≡N π* orbitals. This dual electronic character allows it to stabilize a range of metal oxidation states. The coordination of benzonitriles to a nickel(0) center, for instance, has been shown to initially form an η²-nitrile complex. acs.org In such a complex, both the carbon and nitrogen atoms of the nitrile group are bonded to the metal. This mode of coordination leads to an elongation of the C-N bond compared to the free ligand, indicating a decrease in the bond order. acs.org
The presence of a fluorine atom at the 4-position of the benzene ring can significantly influence the electronic properties of the nitrile group. As a highly electronegative element, fluorine acts as an inductive electron-withdrawing group, which can enhance the π-acceptor properties of the nitrile ligand. This electronic perturbation can affect the stability and reactivity of the resulting metal complex.
Furthermore, the furan-2-yl substituent at the 2-position introduces another potential coordination site. The oxygen atom of the furan ring possesses lone pairs of electrons and could act as a Lewis base, potentially leading to chelation where the ligand binds to the metal center through both the nitrile nitrogen and the furan oxygen. Such a bidentate coordination mode would result in the formation of a stable five-membered chelate ring, a common and favorable arrangement in coordination chemistry.
The design of ligands based on this compound could, therefore, be explored for various non-biological applications. The tunable electronic properties imparted by the fluoro and furan moieties could be harnessed in the development of catalysts, for example, where the electronic environment of the metal center is crucial for catalytic activity. Additionally, the aromatic nature of the ligand suggests potential applications in the construction of luminescent materials or metal-organic frameworks (MOFs).
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Metal Interactions |
| Monodentate (N-coordination) | The ligand binds to the metal center solely through the nitrogen atom of the nitrile group. | Formation of linear or bent M-N≡C-R linkages. |
| η²-Nitrile Coordination | Both the carbon and nitrogen atoms of the nitrile group coordinate to the metal center. | Side-on bonding, leading to a decrease in the C≡N bond order. |
| Bidentate (N, O-chelation) | The ligand binds to the metal center through both the nitrile nitrogen and the furan oxygen atoms. | Formation of a stable five-membered chelate ring. |
Table 2: Research Findings on Analogous Fluorinated Benzonitrile Ligands
| Ligand | Metal Fragment | Observed Coordination | Key Findings | Reference |
| 2-Fluorobenzonitrile | [Ni(dippe)] | η²-nitrile complex | The fluoro substituent's position relative to the nickel center influences the complex's structure. | acs.org |
| 3-Fluorobenzonitrile | [Ni(dippe)] | η²-nitrile complex | Thermodynamic parameters for the equilibrium with the C-CN bond activation product were determined. | acs.org |
| 4-Fluorobenzonitrile | [Ni(dippe)] | η²-nitrile complex | The formation of the C-CN bond activation product is energetically favorable. | acs.org |
Advanced Analytical Methodologies for Research on 4 Fluoro 2 Furan 2 Yl Benzonitrile
Chromatographic Techniques for High-Purity Isolation and Research Analysis
Chromatography is indispensable for the separation and purification of chemical compounds. For a target molecule like 4-Fluoro-2-(furan-2-yl)benzonitrile, high-performance liquid chromatography and supercritical fluid chromatography represent two powerful, yet distinct, approaches for ensuring sample purity and for resolving complex mixtures, such as those encountered in synthetic reaction monitoring or the separation of stereoisomers.
Advanced HPLC-DAD/MS Method Development for Reaction Monitoring and Product Characterization
High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) is a cornerstone technique for the analysis of organic compounds. The development of a robust HPLC-DAD/MS method is critical for monitoring the synthesis of this compound and for confirming the identity and purity of the final product.
A typical method would employ a reversed-phase column (e.g., C18) with a gradient elution system. e-nps.or.kr For instance, a mobile phase consisting of water (often with a modifier like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be used. nih.govresearchgate.net The gradient would be optimized to ensure the separation of the starting materials, intermediates, the final product, and any potential by-products within a reasonable timeframe. e-nps.or.kr
Diode Array Detector (DAD): The DAD provides ultraviolet-visible (UV-Vis) spectra for each eluting peak. This is invaluable for identifying compounds based on their unique chromophoric systems. The benzonitrile (B105546) and furan (B31954) rings in the target molecule are expected to produce a characteristic UV absorption profile, which can be used to distinguish it from other components in the reaction mixture.
Mass Spectrometer (MS): The MS detector provides mass-to-charge ratio (m/z) information, offering definitive confirmation of the molecular weight of the product. This is crucial for verifying the successful synthesis of this compound (C₁₁H₆FNO). High-resolution mass spectrometry can further provide the exact mass, confirming the elemental composition.
The validation of such a method involves assessing parameters like linearity, specificity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). e-nps.or.krnih.gov A well-validated HPLC-DAD/MS method allows for the reliable quantification of reaction progress and the assessment of final product purity with a high degree of confidence. nih.gov
Supercritical Fluid Chromatography (SFC) for Chiral Separation of Derivatives
While this compound itself is not chiral, the synthesis of its derivatives could introduce stereogenic centers, resulting in enantiomeric pairs. The separation of these enantiomers is crucial, as they often exhibit different biological activities. chromatographyonline.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to traditional normal-phase HPLC for chiral separations. chromatographyonline.comselvita.com
SFC utilizes a mobile phase, typically supercritical carbon dioxide, which has unique properties like low viscosity and high diffusivity. selvita.com These properties allow for high flow rates and rapid separations without generating high backpressures, often leading to reduced analysis times compared to HPLC. chromatographyonline.comresearchgate.net The use of CO₂, a non-toxic and renewable solvent, significantly reduces the environmental impact compared to halogenated or other toxic solvents used in normal-phase LC. chromatographyonline.comselvita.com
For the chiral separation of derivatives of this compound, various chiral stationary phases (CSPs) would be screened. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of compounds. phenomenex.com The selection of the optimal CSP and co-solvent (typically an alcohol like methanol or ethanol (B145695) mixed with the CO₂) is determined through a systematic screening process to achieve baseline separation of the enantiomers. chromatographyonline.com
Table 1: Comparison of Chromatographic Techniques
| Feature | HPLC-DAD/MS | Supercritical Fluid Chromatography (SFC) |
|---|---|---|
| Primary Application | Reaction monitoring, purity analysis, product characterization | Chiral separations, purification |
| Mobile Phase | Aqueous/organic solvent mixtures | Supercritical CO₂ with organic co-solvents |
| Key Advantages | Provides structural (MS) and spectral (DAD) data | Fast analysis, reduced toxic solvent use, high efficiency |
| Relevance to Compound | Essential for synthesis and quality control | Key for separating potential chiral derivatives |
Advanced Spectroscopic Characterization for Structural and Electronic Research
Beyond establishing purity and basic identity, advanced spectroscopic techniques are employed to gain a deeper understanding of the molecule's three-dimensional structure, solid-state packing, and electronic behavior.
X-ray Crystallography for Single Crystal Structural Elucidation and Packing Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Obtaining a suitable single crystal of this compound would allow for the unambiguous determination of its molecular geometry, including precise bond lengths, bond angles, and torsion angles.
While crystallographic data for this compound is not publicly available, analysis of related structures provides insight into the type of information that can be obtained. For example, the crystal structure of 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile reveals a dihedral angle of 70.9° between its two aromatic rings and shows that molecules are linked by O—H···N hydrogen bonds. nih.gov Similarly, studies on other fluorinated benzamides have detailed the formation of three-dimensional frameworks through various intermolecular interactions. eurjchem.com
Table 2: Illustrative Crystallographic Data from a Related Furan Derivative Data for 2,5-bis-[(4-fluoro-phen-yl)imino-meth-yl]furan
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.gov |
| Space Group | C2/c | nih.gov |
| Key Interaction 1 | C-H···N hydrogen bonds forming chains | nih.gov |
| Key Interaction 2 | C-H···F hydrogen bonding | nih.gov |
| Key Interaction 3 | Edge-to-face C-H···π interactions | nih.gov |
| Resulting Structure | Tri-periodic network | nih.gov |
Solid-State NMR for Polymorph and Supramolecular Structure Analysis
Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure of solid materials at a molecular level. It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and SSNMR can identify and characterize them. nih.gov
For this compound, ¹³C and ¹⁵N SSNMR would be highly informative. The chemical shifts of the carbon and nitrogen atoms are sensitive to the local electronic environment and molecular conformation. nih.gov Therefore, if the compound crystallizes into different polymorphs, each form would likely exhibit a unique SSNMR spectrum, allowing for their differentiation. nih.gov
Furthermore, advanced SSNMR techniques can probe intermolecular proximities, providing insight into the supramolecular structure and packing arrangements in the crystal lattice. This information complements the data obtained from X-ray crystallography and is especially useful for materials that are not amenable to single-crystal X-ray diffraction.
Ultrafast Spectroscopy for Excited State Dynamics and Photophysical Pathways
Ultrafast spectroscopy techniques, such as femtosecond transient absorption (fs-TA), are used to investigate the dynamic processes that occur in molecules immediately after they absorb light. nih.gov These experiments can track the fate of the excited state on timescales ranging from femtoseconds to nanoseconds, revealing the pathways of energy dissipation. rsc.org
For a molecule like this compound, which contains both electron-donating (furan) and electron-withdrawing (benzonitrile) components, photoexcitation could lead to complex photophysical phenomena, such as intramolecular charge transfer (ICT). nih.gov In an ICT process, an electron is redistributed from the furan moiety to the benzonitrile moiety upon light absorption.
By using fs-TA, researchers can monitor the appearance and decay of spectral signatures corresponding to the initial locally excited (LE) state and the subsequent charge-transfer (ICT) state. nih.gov This allows for the determination of the rates of competing processes such as fluorescence, intersystem crossing to triplet states, and non-radiative decay. nih.govrsc.org Understanding these fundamental photophysical pathways is crucial for the rational design of molecules for applications in materials science, such as organic light-emitting diodes (OLEDs) or photoredox catalysis. kudischlab.com
Electroanalytical Techniques for Redox Behavior Research
Electroanalytical methods are crucial for understanding the electron transfer properties of molecules, which is fundamental to their application in areas such as organic electronics and sensor technology.
Cyclic Voltammetry and Chronoamperometry Studies for Redox Potentials
Cyclic voltammetry and chronoamperometry are powerful electrochemical techniques used to determine the oxidation and reduction potentials of a compound. This data provides insight into the stability of its different electronic states and the energy levels of its molecular orbitals. However, no specific studies employing these techniques on this compound have been identified. In the absence of experimental data, a hypothetical data table remains unpopulated.
Hypothetical Data Table: Redox Potentials of this compound
| Redox Process | Potential (V vs. ref) | Method |
|---|---|---|
| Oxidation | Data not available | Data not available |
Spectroelectrochemistry for Understanding Redox-Induced Structural Changes
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to observe the structural changes that a molecule undergoes as its oxidation state is altered. This is particularly valuable for understanding the relationship between electronic structure and molecular geometry. There is currently no published spectroelectrochemical data for this compound.
Microscopic and Surface Characterization Techniques for Material Applications
For compounds with potential applications in materials science, understanding their behavior at surfaces and in thin films is critical.
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) of Thin Films
AFM and STM are high-resolution imaging techniques that can visualize the morphology and electronic properties of thin films at the nanoscale. Such studies would be essential to evaluate the potential of this compound in applications like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). No AFM or STM studies on thin films of this compound have been found in the public domain.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition Analysis
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS would be invaluable for confirming the stoichiometry and purity of thin films and for studying its interaction with different substrates. As with the other techniques, specific XPS data for this compound is not available.
Hypothetical Data Table: XPS Core Level Binding Energies for this compound
| Element | Core Level | Binding Energy (eV) |
|---|---|---|
| C | 1s | Data not available |
| N | 1s | Data not available |
| O | 1s | Data not available |
Derivatives, Analogues, and Structure Property Relationships Non Biological Context
Systematic Modification of the Furan (B31954) Moiety
The isosteric replacement of the furan ring with other five-membered heteroaryl systems, such as thiophene (B33073) or pyrrole, is a common strategy to alter the electronic landscape of the molecule. Thiophene, being more electron-rich and polarizable than furan, can enhance intermolecular interactions and charge transport properties. For instance, the synthesis of thiophene-containing analogues has been shown to influence the electronic and optical properties of resulting materials. nih.gov The replacement of furan with thiophene in related structures, such as in 4-[5-(thiophen-2-yl)furan-2-yl]benzonitrile, highlights the interest in combining different heteroaryl rings to achieve specific photophysical properties for applications in organic electronics. ontosight.ai
Similarly, pyrrole-based analogues can be synthesized. The development of synthetic routes to pyrroles from acyclic precursors allows for the creation of diverse building blocks for larger macrocyclic structures. rsc.org The choice of the heteroaryl system is crucial as it dictates the electronic communication between the two aromatic rings. A database of steric and electronic properties of various heteroaryl substituents has been developed to help predict the impact of these substitutions. chemrxiv.orgchemrxiv.org
Table 1: Comparison of Heteroaryl Ring Properties
| Heteroaryl Ring | Aromaticity (HOMA) | Electron Donating Character | Key Properties |
|---|---|---|---|
| Furan | Moderate | Moderate | Oxygen heteroatom influences polarity. |
| Thiophene | High | Strong | Sulfur heteroatom enhances polarizability and π-stacking. |
| Pyrrole | High | Strong | NH group can act as a hydrogen bond donor. |
This table provides a generalized comparison of properties relevant to the modification of the core molecule.
Placing substituents directly onto the furan ring provides a powerful method for fine-tuning the molecule's electronic and photophysical behavior. Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For example, attaching an electron-donating group to the furan would raise the HOMO energy, potentially leading to a red-shift (bathochromic shift) in the absorption and emission spectra. Conversely, an EWG would lower the LUMO energy.
Studies on related systems, such as substituted zinc chlorins, demonstrate that the position and nature of substituents significantly impact the optical absorption spectra and redox properties. researchgate.net Auxochromic groups like acetyl or ethynyl (B1212043) can cause significant redshifts and intensification of absorption bands. researchgate.net The introduction of alkyne substituents on phthalocyanine (B1677752) derivatives, for example, has been shown to alter fluorescence quantum yields and lifetimes. nih.gov These principles are directly applicable to the functionalization of the furan moiety in 4-fluoro-2-(furan-2-yl)benzonitrile to control its light-absorbing and emitting properties for applications in dyes or organic electronics.
To significantly enhance electronic delocalization and create materials with novel properties, the furan moiety can be fused with other aromatic rings. This extension of the π-conjugated system typically leads to a smaller HOMO-LUMO gap, resulting in absorption and emission at longer wavelengths.
A notable example in a related class is 4-thieno[3,2-b]thiophen-3-ylbenzonitrile, where a thiophene ring is fused to another, creating a rigid and extended aromatic system. nih.gov Such modifications cause remarkable changes in the electronic and optical properties of both small molecules and polymers derived from them. nih.gov The synthesis of larger fused systems, like benzo[2,1-b:-3,4-b′:5,6-c″]trithiophene, further illustrates this strategy to create stronger electron-donating building blocks for organic materials. acs.org These polycyclic analogues are investigated for their self-assembly properties and potential use in organic field-effect transistors and other electronic devices.
Strategic Functionalization of the Benzonitrile (B105546) Ring
The benzonitrile portion of the molecule also offers strategic sites for modification to tune properties or to build more complex architectures.
The electronic properties of the benzonitrile ring are significantly influenced by its substituents. The Hammett equation provides a quantitative framework for understanding these effects. libretexts.orgwikipedia.org It relates reaction rates and equilibrium constants of substituted benzene (B151609) derivatives to the electronic nature of the substituent (defined by the substituent constant, σ) and the sensitivity of the reaction to these effects (the reaction constant, ρ). wikipedia.orgutexas.edu
Table 2: Hammett Substituent Constants (σp) for Common Groups
| Substituent | σp Value | Electronic Effect |
|---|---|---|
| -NO₂ | 0.78 | Strongly withdrawing |
| -CN | 0.66 | Strongly withdrawing |
| -F | 0.06 | Weakly withdrawing |
| -H | 0.00 | Reference |
| -CH₃ | -0.17 | Weakly donating |
| -OCH₃ | -0.27 | Moderately donating |
Data sourced from Hammett equation literature, illustrating the potential effects of further substitution on the benzonitrile ring. libretexts.orgwikipedia.org
The core structure of this compound can be used as a building block for the synthesis of complex macrocycles. This is achieved by introducing reactive functional groups onto the aromatic rings, which can then be linked together by bridging units. For example, functionalizing the molecule with aldehyde or amine groups would allow for macrocyclization through Schiff base condensation. researchgate.net
The synthesis of macrocycles containing furan rings has been achieved through various methods, including the condensation of furan-dicarbonyl derivatives with diamines or diols to form polyamide or polyester (B1180765) macrocycles. researchgate.net Other strategies include the [2+2] macrocyclization of furanone-containing precursors with dithiols to create oxathiamacrocycles. chimicatechnoacta.ru These macrocyclic structures can act as hosts for guest molecules or exhibit unique photophysical properties due to their pre-organized, cyclic structure. nih.govnih.govacs.org The benzonitrile moiety itself can participate in forming coordination complexes with metals, which can serve as intermediates or templates in the synthesis of larger, more intricate structures. wikipedia.org
Isomeric Variations and their Impact on Material Performance
The precise arrangement of substituents on the aromatic rings of this compound is critical in defining its solid-state properties and, consequently, its performance in material applications. Isomeric variations, where the fluorine atom, cyano group, or the furan ring are positioned differently on the benzene ring, can lead to significant changes in molecular geometry, crystal packing, and electronic characteristics. pku.edu.cn
For instance, the position of the electron-withdrawing fluorine and cyano groups influences the molecule's dipole moment and intramolecular charge transfer characteristics. Shifting the fluorine atom from the 4-position to other positions (e.g., 3, 5, or 6) would alter the electronic landscape of the benzonitrile core. Theoretical calculations on substituted benzonitriles have shown that altering substituent positions leads to distinct geometrical and electronic variations. pku.edu.cn
The connectivity of the furan ring to the benzonitrile core (e.g., at the 3-position instead of the 2-position) would fundamentally change the molecule's planarity and conjugation pathway. This, in turn, affects the intermolecular interactions, such as π-π stacking, which are crucial for efficient charge transport in organic semiconductors. iucr.org The crystal structure of a related isomer, 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile, reveals a dihedral angle of 70.9° between its two aromatic rings, a conformation that directly influences its molecular packing via O-H···N hydrogen bonds. nih.gov Such variations in intermolecular forces, dictated by isomerism, can dramatically impact material properties like charge carrier mobility and photoluminescence.
Structure-Property Correlations in Advanced Materials
The relationship between the molecular structure of this compound and its analogues and their macroscopic material properties is a cornerstone of materials science. Understanding these correlations is key to designing next-generation organic electronic devices.
Relating Molecular Structure to Photoluminescence Quantum Yields and Emission Wavelengths
The photoluminescence (PL) properties of materials based on the this compound scaffold are intrinsically linked to their molecular architecture. The combination of an electron-donating furan ring and an electron-withdrawing fluorinated benzonitrile core creates a donor-acceptor (D-A) system, which is conducive to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is a key determinant of the emission wavelength and photoluminescence quantum yield (PLQY).
For related D-A-D' fluorinated benzonitrile compounds, dual charge transfer thermally activated delayed fluorescence (CT-TADF) has been observed, indicating that subtle changes in molecular structure and environment can lead to multiple emissive states. rsc.org Furan-containing conjugated polymers and monomers are noted for their fluorescent properties. researchgate.net For example, certain furan-EDOT monomers exhibit blue-green photoluminescence with quantum yields ranging from 0.5% to 40%. researchgate.net Similarly, a furan-substituted thiophene/phenylene co-oligomer designed for organic lasers was found to have a high PLQY of 29% in its single crystal form. rsc.org
The nature and position of substituents play a crucial role. Electron-releasing groups tend to increase the energy of the highest occupied molecular orbital (HOMO), while electron-withdrawing groups lower the lowest unoccupied molecular orbital (LUMO). By modifying these, the HOMO-LUMO gap can be engineered to tune the emission color from blue to red. For instance, in substituted anilines, electron-releasing groups like -OCH3 and -CH3 enhance basicity (a measure of electron availability), whereas electron-withdrawing groups like -NO2 decrease it, illustrating the electronic influence of substituents. ncert.nic.in This principle is directly applicable to tuning the emission wavelengths of fluorinated furan-benzonitrile derivatives.
Table 1: Photoluminescence Properties of Related Furan and Benzonitrile Derivatives
| Compound Class | PLQY (%) | Emission Characteristics | Reference |
|---|---|---|---|
| Furan-EDOT Monomers | 0.5 - 40 | Blue-green emission | researchgate.net |
| 2,5-bis(5-[1,1′-biphenyl]-4-ylthiophen-2-yl)furan | 29 | Dual gain-narrowing emission in the yellow region | rsc.org |
| Donor-Acceptor-Donor' Fluorinated Benzonitriles | Varies | Dual CT-TADF emission | rsc.org |
Influence of Molecular Packing and Crystal Structure on Charge Transport Characteristics
In organic semiconductors, charge transport is a process highly sensitive to the arrangement of molecules in the solid state. acs.org The efficiency with which charges (electrons or holes) move through the material is dictated by the degree of electronic coupling between adjacent molecules, which is a function of their proximity and relative orientation within the crystal lattice. iucr.orgrsc.org
For π-conjugated systems like this compound, charge transport typically occurs via a hopping mechanism between localized states on individual molecules. iucr.org The rate of hopping is strongly dependent on the transfer integral, a measure of wavefunction overlap between neighboring molecules. iucr.org Common packing motifs in organic semiconductors include cofacial stacking, slipped-stacking, and herringbone arrangements. iucr.org A high degree of π-π stacking generally leads to stronger electronic coupling and, therefore, higher charge carrier mobility.
However, the relationship is not always straightforward. For example, twisted crystalline morphologies, where molecules are arranged in helicoidal ribbons, have been shown to enhance charge carrier mobilities. nih.gov In one study, organic field-effect transistors made from more twisted crystals showed a five-fold increase in mobility compared to those with less twisted structures. nih.gov This improvement was attributed to a better organization of tightly packed twisted fibers, which facilitates charge transport across the film. nih.gov Therefore, controlling the crystallization process to favor specific polymorphs or morphologies with optimal molecular packing is a critical strategy for maximizing the charge transport characteristics of materials derived from this compound. iucr.org
Design Principles for Tunable Optoelectronic or Electrochromic Properties
The inherent versatility of the furan-benzonitrile framework allows for the strategic design of materials with tunable optoelectronic and electrochromic properties. Electrochromism, the ability of a material to change color in response to an applied voltage, is a notable feature of benzonitrile compounds. scispace.com The design principles for tuning these properties revolve around manipulating the electronic structure and intermolecular interactions.
Modulating Donor-Acceptor Strength: The optoelectronic properties are governed by the D-A character of the molecule. The electron-donating strength of the furan moiety and the accepting strength of the fluorobenzonitrile unit can be systematically altered. For instance, incorporating stronger electron-donating groups on the furan ring or stronger electron-withdrawing groups on the benzonitrile ring can reduce the HOMO-LUMO gap, leading to a red-shift in absorption and emission spectra. researchgate.netiaea.org
Extending π-Conjugation: Increasing the length of the conjugated path by introducing additional aromatic or vinylene units between the furan and benzonitrile moieties typically results in a bathochromic (red) shift in the absorption and emission wavelengths. This is a common strategy for tuning the color of organic dyes and pigments.
Controlling Intermolecular Interactions: As seen in multifunctional benzonitrile derivatives, supramolecular packing can dictate solid-state emission properties. rsc.org By introducing bulky side groups, it is possible to control the degree of π-π stacking, which can be used to switch between aggregation-induced emission (AIE) and aggregation-caused quenching (ACQ) phenomena, thereby tuning the solid-state luminescence efficiency.
Inverse Molecular Design: Advanced computational approaches allow for an "inverse design" process. Instead of synthesizing molecules and then measuring their properties, a desired property (e.g., a specific emission frequency) is defined first. Then, computational methods are used to predict the chemical structure that would exhibit this property. nih.gov This first-principles approach can significantly accelerate the discovery of materials with tailored optoelectronic characteristics. nih.gov
Computational Design and Virtual Screening of Analogues
Computational chemistry provides powerful tools for the rational design and discovery of new materials, bypassing the time-consuming and resource-intensive process of trial-and-error synthesis and characterization.
High-Throughput Virtual Screening for Desired Material Properties
High-throughput virtual screening (HTVS) is a computational methodology used to rapidly assess large libraries of virtual compounds to identify candidates with specific desired properties. rsc.org This approach is increasingly used in the discovery of materials for organic electronics. rsc.org
The process begins with the creation of a virtual library of analogues based on the this compound scaffold. This can involve systematically varying substituents, their positions, and the core structure. For each compound in the library, quantum chemical calculations (like density functional theory, DFT) are performed to predict key properties relevant to material performance, such as:
HOMO and LUMO energy levels (to predict redox potentials and optical band gaps)
Excited-state energies (to predict emission wavelengths)
Reorganization energies (to estimate charge mobility)
Triplet energies (crucial for designing TADF emitters for OLEDs)
By applying a series of computational filters, the vast chemical space can be narrowed down to a small number of promising candidates for synthesis and experimental validation. For example, a screening of furan-1,3,4-oxadiazole derivatives used computational docking and binding energy calculations to identify lead compounds for biological targets, a process whose principles are directly applicable to materials science. mdpi.comresearchgate.net Similarly, data-driven screening strategies that integrate machine learning with high-throughput experimentation are being developed to accelerate the discovery of novel reactivity and materials. acs.org This synergy between computational prediction and experimental validation streamlines the discovery pipeline for new, high-performance organic electronic materials based on the furan-benzonitrile motif. nih.govresearchgate.net
Inverse Design Approaches for Target Functionalities
Inverse design represents a paradigm shift in materials discovery, moving from a trial-and-error approach to a "property-to-structure" methodology. oup.com Instead of synthesizing and testing new molecules to see what properties they possess, inverse design algorithms aim to generate novel molecular structures that are predicted to have specific, desired functionalities. oup.comresearchgate.net This approach is particularly valuable in the vast chemical space of organic molecules, where it can accelerate the discovery of materials for applications such as organic electronics. frontiersin.orgnih.gov
The core of inverse design often involves deep learning models, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), coupled with reinforcement learning. oup.comfrontiersin.org These models are trained on large databases of known molecules and their corresponding properties. chemintelligence.com The algorithm learns the underlying rules that connect a molecule's structure to its function. researchgate.net Once trained, the model can be tasked with generating new, chemically valid structures that are optimized for a target property, such as a specific triplet energy level for an organic light-emitting diode (OLED) host material or a desired light absorption wavelength. researchgate.netchemintelligence.com
For a molecule like this compound, an inverse design workflow could be conceptualized to explore derivatives with tailored optoelectronic properties. The process would begin by defining a target functionality, for instance, a higher triplet energy (ET) to act as an efficient host in a phosphorescent OLED. A deep learning model, trained on a database of organic semiconductors, would then generate new molecular structures derived from the this compound scaffold. chemintelligence.comannualreviews.org The model would explore modifications such as altering substituent positions, replacing the furan with other heterocycles, or adding different functional groups to the benzonitrile ring. The output would be a list of novel, hypothetical molecules predicted to meet the desired property criteria. These candidates could then be further evaluated using computational chemistry methods like Density Functional Theory (DFT) before being prioritized for synthesis and experimental validation. chemintelligence.comacs.org
A conceptual output from such an inverse design process for derivatives of this compound is illustrated in the table below. The goal is to generate molecules with a predicted triplet energy (ET) greater than 3.0 eV.
Table 1: Hypothetical Output of an Inverse Design Algorithm for High Triplet Energy Derivatives
| Generated Molecule ID | SMILES Representation | Predicted Triplet Energy (ET) in eV | Key Structural Modification |
|---|---|---|---|
| GEN_001 | Fc1ccc(c(c1)C#N)c2occc2 | 2.95 | Parent Molecule |
| GEN_002 | Fc1ccc(c(c1)C#N)c2oc(C#N)cc2 | 3.05 | Nitrile group on furan ring |
| GEN_003 | Fc1cc(C#N)c(c(F)c1)c2occc2 | 3.12 | Additional fluorine on benzene ring |
| GEN_004 | Fc1ccc(c(c1)C#N)c2sccc2 | 3.01 | Furan replaced with thiophene |
Machine Learning Approaches in Material Discovery
Machine learning (ML) has become an indispensable tool in materials science, offering the potential to significantly accelerate the discovery and optimization of new materials by predicting their properties. annualreviews.orgacs.orgcmu.edu In the context of organic molecules like this compound, ML models can be trained to learn complex structure-property relationships from existing data, and then use this knowledge to make rapid predictions for novel or untested compounds. nih.gov This predictive power circumvents the need for time-consuming and expensive synthesis and characterization of every potential candidate. acs.org
The process typically begins with the creation of a large dataset containing the structures of various organic molecules and their experimentally determined or computationally calculated properties. chemintelligence.comacs.org For each molecule, a set of numerical descriptors, or "fingerprints," that encode its structural features is generated. nih.gov These can range from simple counts of atoms and bonds to more complex graph-based representations. annualreviews.org A variety of ML algorithms, such as random forests, support vector machines, or deep neural networks, can then be trained on this data to build a predictive model. cmu.edunih.gov
For discovering new materials based on the this compound scaffold, an ML approach could be used to screen a virtual library of thousands of potential derivatives. For example, a model could be trained on a dataset of furan- and benzonitrile-containing compounds with known charge mobility characteristics. rsc.org This trained model could then predict the hole and electron mobility of new, hypothetical derivatives of this compound, where different substituents are placed at various positions on the furan and benzene rings. This high-throughput virtual screening would allow researchers to identify the most promising candidates for high-performance organic semiconductors, which could then be synthesized for experimental verification. cmu.edu
The following table illustrates a hypothetical application of a machine learning model for predicting the charge transport properties of novel derivatives of this compound.
Table 2: Predicted Charge Mobility of Hypothetical Derivatives via Machine Learning
| Derivative ID | Structural Modification | Predicted Hole Mobility (cm²/Vs) | Predicted Electron Mobility (cm²/Vs) |
|---|---|---|---|
| DER_001 | Parent Molecule | 0.02 | 0.05 |
| DER_002 | Addition of a methoxy (B1213986) group on the benzene ring | 0.04 | 0.03 |
| DER_003 | Replacement of the furan with a thiophene | 0.08 | 0.06 |
| DER_004 | Addition of a trifluoromethyl group to the furan ring | 0.01 | 0.12 |
Future Research Directions and Emerging Challenges in 4 Fluoro 2 Furan 2 Yl Benzonitrile Chemistry
Development of Highly Efficient and Sustainable Synthetic Routes with Reduced Environmental Impact
The synthesis of complex aromatic molecules like 4-Fluoro-2-(furan-2-yl)benzonitrile traditionally relies on palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. While effective, these methods often suffer from drawbacks including the use of expensive and toxic catalysts, harsh reaction conditions, and the generation of significant chemical waste. Future research will undoubtedly focus on the development of more sustainable and environmentally benign synthetic strategies.
A key area of investigation will be the application of C-H activation methodologies. Direct arylation of the furan (B31954) ring with 4-fluorobenzonitrile, or vice versa, would eliminate the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and improving atom economy. The exploration of earth-abundant metal catalysts, such as those based on iron, copper, or nickel, as alternatives to precious metals like palladium, is another critical research frontier. Furthermore, the adoption of green reaction media, such as water, supercritical fluids, or bio-based solvents, in conjunction with energy-efficient techniques like microwave or flow chemistry, will be instrumental in minimizing the environmental footprint of its synthesis.
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| C-H Activation | Reduced synthetic steps, improved atom economy, lower waste generation. | Catalyst development for high regioselectivity and efficiency, understanding the directing effects of the nitrile and fluoro groups. |
| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity, greater sustainability. | Achieving catalyst activity and stability comparable to palladium, overcoming catalyst poisoning by the nitrile group. |
| Flow Chemistry | Enhanced safety and control, easier scalability, potential for higher yields. | Reactor design for handling multiphasic reaction mixtures, optimization of reaction parameters in a continuous flow setup. |
| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Engineering enzymes for non-natural transformations, overcoming substrate scope limitations. |
Exploration of Novel Reactivity Pathways and Unconventional Functionalizations
The rich tapestry of functional groups in this compound offers a playground for exploring novel reactivity and creating a diverse library of derivatives. Beyond its role as a synthetic intermediate, the intrinsic reactivity of each component of the molecule remains a fertile ground for discovery.
The nitrile group, for instance, is not merely a precursor to other functional groups but can participate in a variety of cycloaddition reactions to form heterocyclic systems. The furan ring is susceptible to electrophilic aromatic substitution, and its diene character can be harnessed in Diels-Alder reactions to construct complex polycyclic frameworks. The fluorine atom, while often considered relatively inert, can direct metallation at the adjacent C3 position of the benzene (B151609) ring, opening up avenues for further functionalization. Moreover, under specific conditions, the fluoro group can undergo nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of substituents.
Future research will likely focus on uncovering and controlling these less-explored reactivity pathways. The development of selective catalysts and reagents that can target one functional group in the presence of others will be paramount.
Expansion into Underexplored Materials Science Applications Beyond Current Paradigms
The unique electronic and structural features of this compound make it an intriguing candidate for advanced materials science applications, an area that remains largely unexplored. The combination of an electron-withdrawing nitrile group and a π-excessive furan ring, all attached to a fluorinated benzene scaffold, suggests potential for interesting photophysical and electronic properties.
One promising avenue is its use as a building block for organic semiconductors. The conjugated system could be extended through polymerization or by incorporating it into larger molecular architectures for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the polar nitrile group and the fluorine atom could also lead to applications in the field of liquid crystals, where molecular shape and polarity are key determinants of mesophase behavior. Furthermore, the furan ring can be oxidatively polymerized to yield conductive polymers, with the fluorinated benzonitrile (B105546) moiety providing a means to tune the electronic properties and processability of the resulting material.
| Potential Application Area | Key Structural Features | Desired Properties |
| Organic Semiconductors | Extended π-conjugation, defined molecular geometry. | High charge carrier mobility, tunable band gap, good film-forming properties. |
| Liquid Crystals | Anisotropic molecular shape, permanent dipole moment. | Broad mesophase range, high birefringence, fast switching times. |
| Emissive Materials | Rigid conjugated core, potential for high quantum yield. | Strong fluorescence, color tunability, good thermal stability. |
| High-Performance Polymers | Thermally stable aromatic and heterocyclic rings. | High glass transition temperature, chemical resistance, good mechanical strength. |
Advanced Theoretical Modeling for Predictive Capabilities and Rational Design of Derivatives
As the complexity of molecular targets increases, so too does the need for powerful predictive tools to guide experimental efforts. Advanced theoretical modeling, particularly quantum chemical calculations based on Density Functional Theory (DFT), will be indispensable in elucidating the structure-property relationships of this compound and its derivatives.
Computational studies can provide deep insights into the molecule's electronic structure, including its frontier molecular orbital energies (HOMO and LUMO), which are crucial for predicting its behavior in electronic devices. Modeling can also be used to predict its reactivity, identifying the most likely sites for electrophilic or nucleophilic attack and rationalizing the outcomes of chemical reactions. Furthermore, theoretical calculations can be employed to predict the photophysical properties, such as absorption and emission wavelengths, of novel derivatives, thereby accelerating the discovery of new materials with tailored optical characteristics. This predictive power will enable a more rational, hypothesis-driven approach to the design of new molecules, saving significant time and resources in the laboratory.
Integration with Artificial Intelligence and Robotic Systems for Accelerated Chemical Discovery
The convergence of chemistry with artificial intelligence (AI) and robotics is poised to revolutionize the process of chemical discovery. For a molecule like this compound, these technologies offer the potential to dramatically accelerate the exploration of its chemical space and the optimization of its properties for specific applications.
Challenges in Scalability and Industrial Implementation for Niche and High-Value Applications
While the exploration of novel chemistry and applications is a primary driver of academic research, the ultimate translation of these discoveries into real-world products hinges on the ability to scale up the synthesis in a safe, cost-effective, and reliable manner. The industrial implementation of processes to produce this compound, particularly for niche or high-value applications, will present several significant challenges.
The cost and availability of starting materials, particularly substituted furans and fluorinated aromatics, can be a major hurdle. For catalytic reactions, the cost, efficiency, and lifetime of the catalyst are critical economic considerations. On a large scale, purification of the final product to the high purity levels often required for applications in electronics or pharmaceuticals can be a complex and expensive undertaking. Process safety, including the management of potentially hazardous reagents and exothermic reactions, becomes increasingly important at an industrial scale. Overcoming these scalability challenges will require close collaboration between chemists and chemical engineers to develop robust and economically viable manufacturing processes.
Q & A
What are the primary synthetic strategies for 4-Fluoro-2-(furan-2-yl)benzonitrile in academic research?
Basic Question
The synthesis typically involves cross-coupling reactions to introduce the furan and fluorobenzonitrile moieties. A common approach is the Suzuki-Miyaura coupling between a fluorophenyl boronic acid and a halogenated furan derivative (or vice versa), using palladium catalysts (e.g., Pd(PPh₃)₄) in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) . For example:
- Step 1 : Prepare a halogenated benzonitrile precursor (e.g., 2-bromo-4-fluorobenzonitrile).
- Step 2 : React with furan-2-ylboronic acid under inert atmosphere, using a base (e.g., Na₂CO₃) and catalytic Pd.
- Step 3 : Purify via column chromatography.
Key Considerations : Optimize reaction temperature (80–100°C) and ligand choice to enhance yield. Conflicting data on solvent selection (THF vs. DMF) may require empirical testing .
How can researchers characterize this compound experimentally?
Basic Question
Methodological Approach :
- ¹H/¹³C NMR : Fluorine substituents cause splitting patterns (e.g., ¹H NMR: δ 7.6–7.5 ppm for aromatic protons adjacent to F; coupling constants ~8–10 Hz for ortho-F interactions) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- IR Spectroscopy : Identify nitrile (C≡N) stretch at ~2220–2240 cm⁻¹ and furan C-O-C vibrations (~1010 cm⁻¹).
- Melting Point : Compare with analogs (e.g., 4-Fluorobenzonitrile: mp 35–37°C ).
Data Interpretation : Cross-validate with computational predictions (e.g., DFT for NMR chemical shifts) .
What mechanistic insights explain regioselectivity in cross-coupling reactions involving fluorinated benzonitriles?
Advanced Question
Mechanistic Analysis :
- Electronic Effects : The electron-withdrawing nitrile and fluorine groups reduce electron density on the benzene ring, directing coupling to the meta position relative to F (due to inductive effects).
- Steric Factors : Bulky ligands on Pd catalysts favor coupling at less hindered positions (e.g., para to F in some cases).
- Contradictions : Some studies report unexpected ortho coupling; this may arise from π-π interactions stabilizing transition states .
Experimental Validation : Use deuterated analogs (e.g., 4-Fluorobenzonitrile-d4 ) to track isotopic shifts in NMR and confirm regiochemistry.
How do the nitrile and fluorine substituents influence the reactivity of this compound?
Advanced Question
Reactivity Pathways :
- Nitrile Group :
- Hydrolysis: React with H₂O/H₂SO₄ to form amides or carboxylic acids.
- Nucleophilic Addition: Grignard reagents add to C≡N, forming ketones.
- Fluorine Substituent :
- SNAr Reactions : Activate para positions for nucleophilic substitution under basic conditions (e.g., with amines).
- Ortho-Directing Effects : In electrophilic substitution, F directs incoming groups to ortho/para positions.
Contradictions : Fluorine’s electronegativity may suppress furan’s electrophilic substitution reactivity, requiring harsher conditions .
What computational methods are used to predict the electronic properties of this compound?
Advanced Question
Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to compute HOMO-LUMO gaps (indicative of charge-transfer potential).
- Molecular Dynamics (MD) : Simulate solvent effects on conformation (e.g., acetonitrile vs. toluene).
- NMR Prediction : Software like Gaussian or ACD/Labs predicts chemical shifts with <0.5 ppm deviation from experimental data .
Case Study : For 4-cyano-N-(2-fluorophenyl)benzamide, DFT accurately modeled dipole moments (3.2 D vs. experimental 3.0 D) .
What are the potential applications of this compound in medicinal chemistry?
Advanced Question
Research Applications :
- Antimicrobial Agents : Fluorine enhances membrane permeability; furan contributes to π-stacking with bacterial enzymes.
- Kinase Inhibitors : Nitrile groups act as hydrogen-bond acceptors in ATP-binding pockets.
- Case Study : Analogous compounds (e.g., 3,5-Dichloro-4-fluorobenzonitrile) show IC₅₀ values <1 µM against Staphylococcus aureus .
Limitations : Bioavailability may be reduced due to high logP (predicted ~2.8); prodrug strategies (e.g., esterification) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
